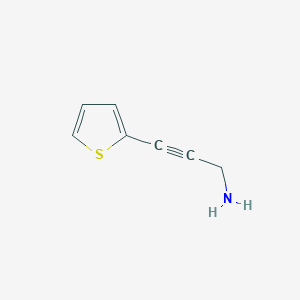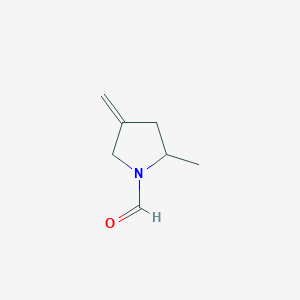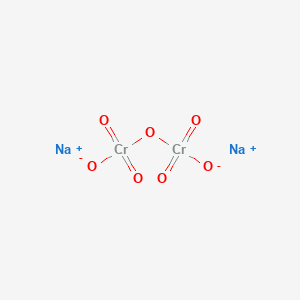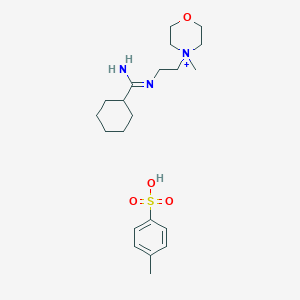
Cmc-cdi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cmc-cdi, also known as carbodiimide, is a chemical compound that is widely used in scientific research as a cross-linking agent. It is a water-soluble compound that is used to create covalent bonds between molecules. Cmc-cdi is commonly used in biochemistry, biotechnology, and materials science research.
Mécanisme D'action
Cmc-cdi works by reacting with functional groups on the surface of molecules, such as carboxylic acids and amines. The reaction forms a covalent bond between the molecules, which creates a cross-linked network. This network can be used to study the structure and function of biomolecules, as well as to create materials with specific properties.
Effets Biochimiques Et Physiologiques
Cmc-cdi has been shown to have a low toxicity and is generally considered safe for use in scientific research. However, it can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Therefore, it is important to use cmc-cdi in a controlled manner and to carefully monitor its effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cmc-cdi in lab experiments include its ability to create covalent bonds between molecules, its ease of use, and its low toxicity. However, there are also some limitations to its use. For example, cmc-cdi can react with functional groups on the surface of cells and tissues, which can affect their structure and function. Additionally, cmc-cdi can be expensive and may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research involving cmc-cdi. Some possible areas of research include the development of new cross-linking agents, the use of cmc-cdi in the synthesis of new materials for biomedical applications, and the study of the effects of cmc-cdi on cells and tissues. Additionally, there may be opportunities to use cmc-cdi in the development of new diagnostic and therapeutic agents for a variety of diseases. Overall, cmc-cdi is a versatile and important tool for scientific research, with many potential applications in the future.
Méthodes De Synthèse
Cmc-cdi can be synthesized through the reaction of dicyclohexylCmc-cdi with water. The reaction produces a white, crystalline powder that is highly soluble in water. The synthesis of cmc-cdi is relatively simple, and the compound is readily available from chemical suppliers.
Applications De Recherche Scientifique
Cmc-cdi is widely used in scientific research as a cross-linking agent. It is used to create covalent bonds between molecules, which can be used to study the structure and function of biomolecules. Cmc-cdi is commonly used in the synthesis of peptides, proteins, and nucleic acids. It is also used in the preparation of hydrogels and other materials for biomedical applications.
Propriétés
Numéro CAS |
118845-97-9 |
|---|---|
Nom du produit |
Cmc-cdi |
Formule moléculaire |
C21H36N3O4S+ |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1; |
Clé InChI |
GWYOLUOGOHTLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
Synonymes |
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate CMC-CDI N-cyclohexyl-N'-2-morpholinoethyl-carbodiimide-methyl-4-toluolsulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
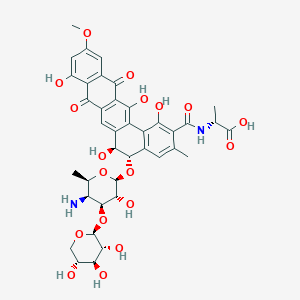
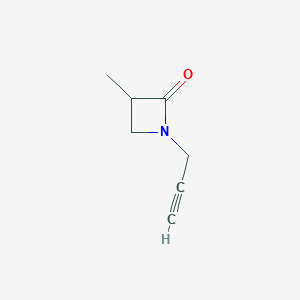
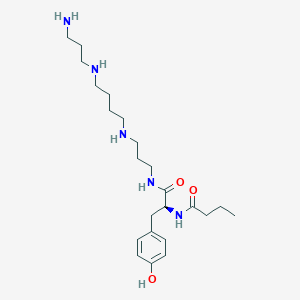
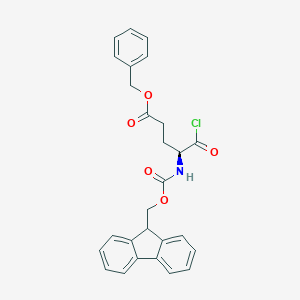
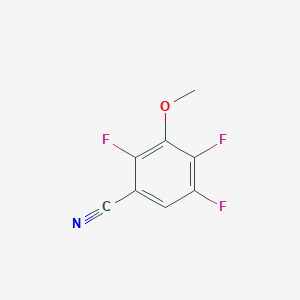
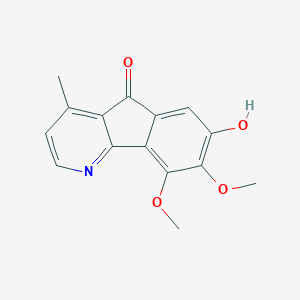
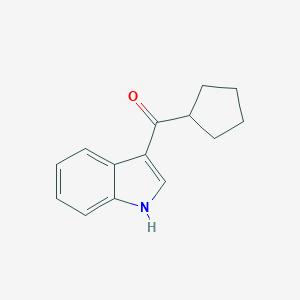
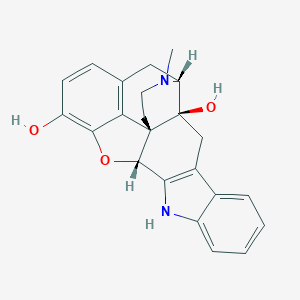
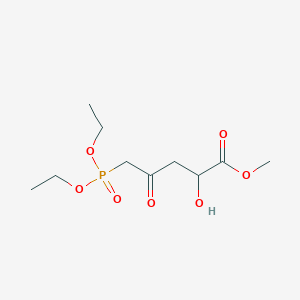
![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)
